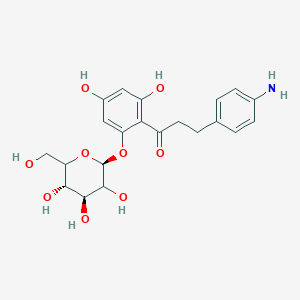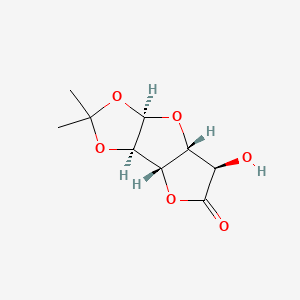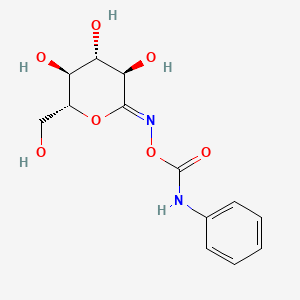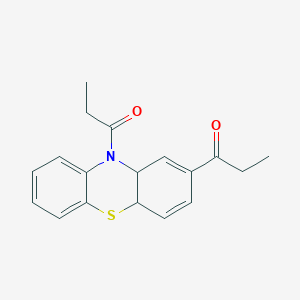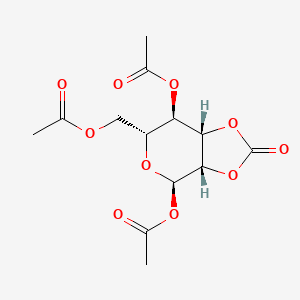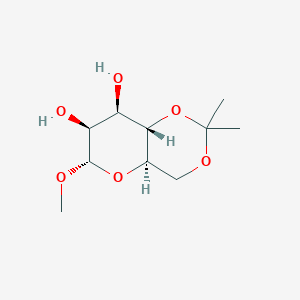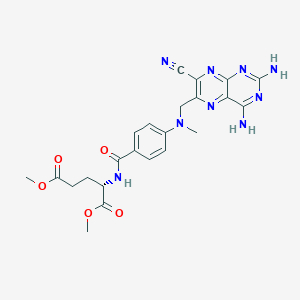![molecular formula C₂₃H₂₅FN₂O₂ B1140279 (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide CAS No. 697287-41-5](/img/structure/B1140279.png)
(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound involves complex chemical processes aimed at achieving its unique structure, which confers its biological activity. The compound was identified as a potent and efficacious KCNQ2 opener, illustrating the intricate relationship between its chemical synthesis and biological application (Wu et al., 2004).
Wissenschaftliche Forschungsanwendungen
This compound was identified as a potent and efficacious KCNQ2 opener, showing significant activity in reducing neuronal hyperexcitability in rat hippocampal slices. The inhibition mediated by this compound was reversed by the KCNQ blocker linopirdine (Wu et al., 2004).
Related studies on bioisosteric replacement led to the identification of other potent KCNQ2 openers, demonstrating significant activity in reducing neuronal hyperexcitability. These findings underscore the potential of such compounds in addressing neurological disorders (Wu et al., 2004).
The synthesis of related heterocyclic derivatives, including those with fluorophenyl components, has been explored, contributing to the broader understanding of their chemical properties and potential applications in medicinal chemistry (Pancrazzi et al., 2017).
Further research has been conducted on the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, indicating potential applications in chiral stationary phases for chromatography (Tian et al., 2010).
Eigenschaften
IUPAC Name |
N-[(1S)-1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-16(25-23(27)11-9-18-4-2-3-5-20(18)24)19-8-10-22-21(14-19)26(12-13-28-22)15-17-6-7-17/h2-5,8-11,14,16-17H,6-7,12-13,15H2,1H3,(H,25,27)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFFOPPWSLCCAA-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57366357 | |
Q & A
Q1: How does (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide interact with KCNQ2 channels and what are the downstream effects of this interaction?
A: (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide acts as a potent and efficacious KCNQ2 opener. [] While the specific binding site and mechanism of action haven't been fully elucidated in the provided abstracts, KCNQ2 openers typically enhance the channel's activity. This leads to an increase in potassium ion conductance across neuronal membranes, resulting in hyperpolarization and a decrease in neuronal excitability. [] This modulation of neuronal activity makes (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide a potential therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy.
Q2: What evidence supports the claim that (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide inhibits induced hyperexcitability in neurons?
A: Research indicates that (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide demonstrates efficacy in inhibiting induced hyperexcitability in rat hippocampal neurons. [] Although specific details about the experimental setup and methods used to induce and measure hyperexcitability are not provided in the abstracts, this finding suggests that the compound can effectively dampen excessive neuronal activity, supporting its potential as a therapeutic agent for neurological disorders. Further research, including in vivo studies and clinical trials, is needed to confirm these preliminary findings and evaluate the compound's therapeutic potential in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

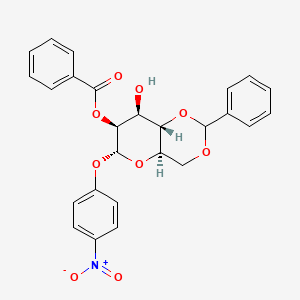
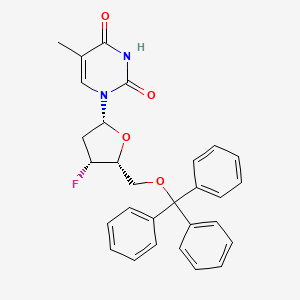

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
